N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine is a chemical compound characterized by the presence of bromophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as guanidine and β-diketones.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine ring with bromobenzene under suitable conditions, often in the presence of a base such as potassium carbonate.
Formation of the Iminomethyl Group: The iminomethyl group is formed through a condensation reaction between the pyrimidine derivative and an aldehyde, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N4-(4-chlorophenyl)-5-[(4-chlorophenyl)iminomethyl]pyrimidine-2,4,6-triamine
- N4-(4-fluorophenyl)-5-[(4-fluorophenyl)iminomethyl]pyrimidine-2,4,6-triamine
- N4-(4-methylphenyl)-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4,6-triamine
Uniqueness
N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties compared to its analogs with different substituents.
Properties
CAS No. |
18814-03-4 |
---|---|
Molecular Formula |
C17H14Br2N6 |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H14Br2N6/c18-10-1-5-12(6-2-10)22-9-14-15(20)24-17(21)25-16(14)23-13-7-3-11(19)4-8-13/h1-9H,(H5,20,21,23,24,25) |
InChI Key |
HDDBHWGGFGATQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=C2C=NC3=CC=C(C=C3)Br)N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.